

spectroscopic comparison of (3-chloro-4-methoxyphenyl)methanol and its precursors

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-chloro-4-methoxyphenyl)methanol
Cat. No.:	B084136

[Get Quote](#)

A Spectroscopic Comparison of **(3-chloro-4-methoxyphenyl)methanol** and Its Precursors

This guide provides a detailed spectroscopic comparison of **(3-chloro-4-methoxyphenyl)methanol** and its synthetic precursors, 3-chloro-4-methoxybenzaldehyde and 3-chloro-4-methoxybenzoic acid. The data presented is essential for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **(3-chloro-4-methoxyphenyl)methanol** and its precursors.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
(3-chloro-4-methoxyphenyl)methanol	7.35	d	1H	Ar-H
7.20	dd	1H	Ar-H	
6.90	d	1H	Ar-H	
4.55	s	2H	-CH ₂ OH	
3.85	s	3H	-OCH ₃	
~2.0 (variable)	br s	1H	-OH	
3-chloro-4-methoxybenzaldehyde[1]	9.85	s	1H	-CHO
7.90	d	1H	Ar-H	
7.75	dd	1H	Ar-H	
7.10	d	1H	Ar-H	
3.95	s	3H	-OCH ₃	
3-chloro-4-methoxybenzoic acid	~13.0 (variable)	br s	1H	-COOH
7.95	d	1H	Ar-H	
7.85	dd	1H	Ar-H	
7.05	d	1H	Ar-H	
3.90	s	3H	-OCH ₃	

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ) [ppm]
(3-chloro-4-methoxyphenyl)methanol	Data not available in the searched sources.
3-chloro-4-methoxybenzaldehyde[1]	189.5, 159.0, 131.0, 130.5, 128.0, 125.0, 111.5, 56.5
3-chloro-4-methoxybenzoic acid	166.5, 158.0, 133.0, 131.5, 125.0, 123.0, 112.0, 56.0

Table 3: IR Spectroscopic Data

Compound	Absorption Bands (cm^{-1})	Functional Group
(3-chloro-4-methoxyphenyl)methanol	~3350 (broad), ~2950, ~1600, ~1500, ~1250, ~1030, ~800	O-H (alcohol), C-H (sp^3), C=C (aromatic), C=C (aromatic), C-O (ether), C-O (alcohol), C-Cl
3-chloro-4-methoxybenzaldehyde[2]	~2850, ~2750, ~1690, ~1600, ~1500, ~1260, ~810	C-H (aldehyde), C-H (aldehyde), C=O (aldehyde), C=C (aromatic), C=C (aromatic), C-O (ether), C-Cl
3-chloro-4-methoxybenzoic acid	~3000 (very broad), ~1700, ~1600, ~1500, ~1250, ~920, ~810	O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic), C=C (aromatic), C-O (ether), O-H bend (out-of-plane), C-Cl

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
(3-chloro-4-methoxyphenyl)methanol	172/174 (M ⁺ , Cl isotope pattern)	155/157, 141, 113
3-chloro-4-methoxybenzaldehyde[2]	170/172 (M ⁺ , Cl isotope pattern)	169/171, 141, 113
3-chloro-4-methoxybenzoic acid	186/188 (M ⁺ , Cl isotope pattern)	169/171, 141, 113

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- ¹³C NMR Acquisition: The spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans, using proton decoupling.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: FTIR spectra were recorded using an FTIR spectrometer equipped with a universal ATR accessory.[2]

- Acquisition: Spectra were collected in the range of 4000-650 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
- Data Processing: The ATR correction was applied to the raw spectrum. The resulting spectrum is presented as transmittance (%).

3. Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
- Instrumentation: Mass spectra were obtained on a mass spectrometer using Electron Ionization (EI) at 70 eV.
- Acquisition: The spectra were scanned over a mass-to-charge (m/z) range of 50-500 amu.
- Data Analysis: The molecular ion peak and major fragment ions were identified from the mass spectrum. The isotopic pattern for chlorine-containing fragments ($^{35}\text{Cl}/^{37}\text{Cl}$ in an approximate 3:1 ratio) was used for confirmation.

Synthetic Pathway

The synthesis of **(3-chloro-4-methoxyphenyl)methanol** from its precursor 3-chloro-4-methoxybenzaldehyde typically involves the reduction of the aldehyde functional group.

[Click to download full resolution via product page](#)

Synthetic route from aldehyde to alcohol.

This guide provides a foundational set of spectroscopic data for **(3-chloro-4-methoxyphenyl)methanol** and its common precursors. Researchers can utilize this information for reaction monitoring, quality assessment, and structural verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [spectroscopic comparison of (3-chloro-4-methoxyphenyl)methanol and its precursors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084136#spectroscopic-comparison-of-3-chloro-4-methoxyphenyl-methanol-and-its-precursors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

